(S)-1-(2,4-Dimethylphenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(2,4-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJDRMQPKZCUNL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006244 | |

| Record name | 1-(2,4-Dimethylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856563-12-7 | |

| Record name | (αS)-α,2,4-Trimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856563-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-(2,4-Dimethylphenyl)ethanamine

Abstract: (S)-1-(2,4-Dimethylphenyl)ethanamine is a chiral primary amine that serves as a crucial building block in modern synthetic chemistry, particularly in the development of pharmacologically active molecules. Its stereospecific nature makes it an invaluable intermediate for asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical to biological function. This guide provides a comprehensive overview of the core physical properties of this compound, detailing not only their established values but also the fundamental experimental methodologies required for their verification. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's physicochemical characteristics for application in synthesis, process development, and formulation.

Introduction: The Significance of a Chiral Building Block

Chiral amines are foundational motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] It is estimated that over 40% of small-molecule drugs contain a chiral amine fragment, underscoring the importance of enantiomerically pure starting materials in drug discovery and development.[3] this compound belongs to this critical class of molecules. Its utility lies in its ability to introduce a specific stereocenter, which can profoundly influence a drug's efficacy, selectivity, and safety profile.

The physical properties of such an intermediate are not merely academic data points; they are critical parameters that govern its handling, purification, reaction kinetics, and incorporation into larger molecular scaffolds. Understanding properties such as boiling point, density, and optical rotation is paramount for scaling up syntheses, ensuring enantiomeric purity, and developing robust analytical methods. This guide bridges the gap between catalog data and practical laboratory application, offering both the "what" and the "how" for the physical characterization of this important synthetic intermediate.

Molecular Identity and Structure

To ensure the unambiguous identification of the target compound, it is essential to define its core structural and molecular attributes.

-

IUPAC Name: (1S)-1-(2,4-dimethylphenyl)ethan-1-amine

-

CAS Number: 856563-12-7

-

Molecular Formula: C₁₀H₁₅N

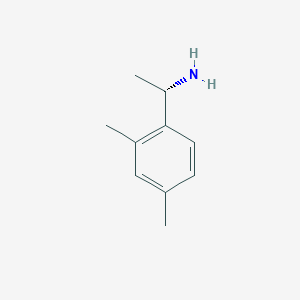

The molecular structure, featuring a stereocenter at the α-carbon adjacent to the amine, is depicted below.

Caption: 2D structure of this compound.

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below. These values are essential for process safety, purification design, and analytical method development.

| Property | Value | Significance in Application |

| Appearance | Colorless to light yellow liquid[4][6] | Visual purity check; indicates potential degradation if color darkens. |

| Boiling Point | 232.2 °C at 760 mmHg[4] | Defines parameters for purification by distillation. |

| Density | 0.937 g/cm³[4] | Critical for volumetric calculations in synthesis and formulation. |

| Refractive Index (n²⁰/D) | 1.527[6] | Rapid, non-destructive purity assessment. |

| Flash Point | 96.3 °C | Important for safe handling and storage protocols. |

| Vapor Pressure | 0.0597 mmHg at 25 °C | Relates to volatility and potential inhalation exposure. |

| Specific Optical Rotation | Not readily available in public literature. | The defining property of its chirality; essential for confirming enantiomeric identity and purity. |

Experimental Methodologies for Property Determination

As a Senior Application Scientist, it is my experience that reliance on catalog data alone is insufficient for critical applications. Independent verification is key. The following sections detail robust, self-validating protocols for determining the physical properties of this compound.

Boiling Point Determination via Atmospheric Distillation

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a fundamental indicator of purity; a sharp, constant boiling point suggests a pure compound, while a wide boiling range typically indicates the presence of impurities. Distillation is the gold-standard method for both purifying and verifying the boiling point of liquid compounds.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.

-

Sample Charging: Charge the round-bottom flask with the amine sample (approx. 2/3 full) and add a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured, not the temperature of the liquid.

-

Heating: Begin heating the flask gently using a heating mantle. Monitor the temperature as the liquid begins to boil and vapor rises.

-

Data Collection: Record the temperature at which the first drop of distillate condenses and falls into the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain constant throughout the distillation process.

-

Validation: The recorded, stable temperature is the observed boiling point. This value must be corrected for atmospheric pressure if it deviates significantly from 760 mmHg. The narrowness of the boiling range serves as an internal validation of the sample's purity.

Density Measurement Using a Pycnometer

Causality: Density is an intrinsic property defined as mass per unit volume. It is highly sensitive to temperature and purity. A pycnometer (or specific gravity bottle) is a piece of calibrated glassware that allows for the precise measurement of a liquid's volume, thereby enabling an accurate density determination.

Step-by-Step Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of known volume. Record its empty mass (m₁).

-

Calibration: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior and record the mass (m₂). The mass of the water is (m₂ - m₁), and its volume is calculated using the known density of water at that temperature. This step validates the pycnometer's calibrated volume.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the this compound sample at the same temperature. Record the mass (m₃).

-

Calculation:

-

Mass of the amine = m₃ - m₁

-

Volume of the amine = Volume of the water (from step 2)

-

Density = (m₃ - m₁) / Volume

-

Specific Optical Rotation Measurement via Polarimetry

Causality: Optical rotation is the defining physical property of a chiral molecule. It describes the angle to which a plane of polarized light is rotated upon passing through a sample.[6] The specific rotation, [α], is a standardized value that is intrinsic to the compound under specific conditions (temperature, wavelength, solvent, and concentration). For this compound, a non-zero optical rotation confirms its chiral nature, and the specific value is a critical quality attribute for ensuring enantiomeric purity.

Step-by-Step Protocol:

-

Solution Preparation: Accurately prepare a solution of the amine of known concentration (c, in g/100 mL) using a suitable achiral solvent (e.g., methanol or chloroform). Precision is critical; use a volumetric flask.

-

Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line, λ = 589 nm) to stabilize. Calibrate the instrument to zero using a blank cell filled with the pure solvent. This accounts for any rotation caused by the solvent or the cell itself.

-

Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared amine solution, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Place the sample cell in the polarimeter and record the observed rotation (α) in degrees. The sign (+ for dextrorotatory, - for levorotatory) is critical.

-

Calculation of Specific Rotation: Use the Biot's law formula to calculate the specific rotation [α]: [α]ᵀλ = α / (l × (c/100)) Where:

-

T is the temperature in °C.

-

λ is the wavelength of light (e.g., "D" for sodium D-line).

-

α is the observed rotation.

-

l is the path length in dm.

-

c is the concentration in g/100 mL.

-

Trustworthiness: The protocol's integrity is maintained by the initial solvent blanking step, which isolates the rotation due to the solute, and by the precise control over concentration, path length, temperature, and wavelength, all of which directly influence the final calculated value.

Structural Confirmation and Purity Analysis

While the above methods measure bulk physical properties, spectroscopic techniques are required to confirm the molecular structure and identify potential impurities at a molecular level.

Caption: Workflow for the physicochemical characterization of a chiral amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework. For this compound, one would expect to see distinct signals corresponding to the two aromatic methyl groups, the ethylamine methyl group, the methine proton (CH), and the aromatic protons, with characteristic chemical shifts and splitting patterns confirming the connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorptions would include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound. Electron ionization (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight (149.24) and characteristic fragmentation patterns, such as the loss of a methyl group, which helps confirm the structure.

Safety and Handling

This compound is classified as an irritant.[6] Direct contact with skin and eyes may cause irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

This compound is a valuable chiral intermediate whose utility in pharmaceutical and chemical synthesis is predicated on its well-defined physical properties and high enantiomeric purity. The methodologies outlined in this guide—from distillation and densitometry to polarimetry and spectroscopy—provide a robust framework for the comprehensive characterization of this compound. By understanding and applying these fundamental analytical techniques, researchers and developers can ensure the quality, purity, and identity of their material, which is the cornerstone of reproducible and reliable science.

References

- iChemical. (n.d.). This compound, CAS No. 856563-12-7.

- ChemBK. (2024). 1-(2,4-dimethylphenyl)ethanamine.

- American Elements. (n.d.). 1-(2,4-dimethylphenyl)ethan-1-amine.

- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.

-

Zhou, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

-

Xu, Y., et al. (2023). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

- Beller, M., & Bolm, C. (Eds.). (2004).

- Santa Cruz Biotechnology, Inc. (n.d.). 1-(2,4-dimethylphenyl)ethanamine.

-

PubChem. (n.d.). 1-(2,5-Dimethylphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

- American Elements. (n.d.). 2-(2,4-dimethylphenyl)ethan-1-amine.

-

PubChem. (n.d.). 1-(2,4-dimethylphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(2,5-Dimethylphenyl)ethanamine | C10H15N | CID 4991344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

(S)-1-(2,4-Dimethylphenyl)ethanamine chemical structure and stereochemistry

An In-Depth Technical Guide to (S)-1-(2,4-Dimethylphenyl)ethanamine: Structure, Stereochemistry, and Applications in Asymmetric Synthesis

Abstract

This compound is a chiral amine of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of the ubiquitous 2-phenethylamine scaffold, which is present in numerous natural products and pharmaceuticals, this compound serves as a valuable chiral building block and resolving agent.[1] Its utility is fundamentally derived from the stereogenic center at the α-carbon, which allows for the construction of enantiomerically pure molecules critical for modern drug development. This guide provides a comprehensive technical overview of its chemical structure, the principles of its stereochemistry, detailed methodologies for its enantiomeric resolution, and its applications as a key intermediate in the synthesis of complex, biologically active compounds. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its practical use.

Molecular Profile and Physicochemical Properties

Chemical Structure and Nomenclature

This compound, identified by CAS Number 856563-12-7, possesses a molecular formula of C₁₀H₁₅N.[2][3][4] The structure consists of a 2,4-dimethylphenyl ring attached to an ethylamine backbone, with a chiral center at the carbon atom adjacent to the phenyl ring and bearing the amino group. The "(S)" prefix denotes the specific spatial arrangement (configuration) of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

Physicochemical Data

The physical and chemical properties of 1-(2,4-dimethylphenyl)ethanamine are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [4] |

| Molecular Weight | 149.24 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 232.2°C at 760 mmHg | [2] |

| Density | 0.937 g/cm³ | [2] |

| Solubility | Soluble in organic solvents like ethanol, diethyl ether, and benzene | [5] |

The Significance of the Phenethylamine Scaffold

The 2-phenethylamine motif is a privileged structure in medicinal chemistry, forming the core of many endogenous neuro-transmitters (e.g., dopamine, norepinephrine) and a vast array of pharmaceuticals and natural alkaloids.[1] Its structural flexibility allows it to interact with a wide range of biological targets. By incorporating specific substitutions on the phenyl ring and the ethylamine chain, as seen in this compound, chemists can modulate the molecule's steric and electronic properties to achieve desired biological activities and to serve as a precisely shaped building block for larger active pharmaceutical ingredients (APIs).

The Critical Role of Stereochemistry

Understanding Chirality: The (S)-Configuration

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. This compound and its mirror image, (R)-1-(2,4-Dimethylphenyl)ethanamine, are known as enantiomers. The distinction between these two forms is critical, as they can exhibit profoundly different biological activities, metabolic pathways, and toxicities when interacting with the chiral environment of the human body (e.g., enzymes and receptors).

The diagram below illustrates the three-dimensional structure of the (S) and (R) enantiomers, highlighting the chiral center (C*). The assignment of the (S)-configuration is based on the counter-clockwise arrangement of the substituents when viewed with the lowest priority group (hydrogen) pointing away.

Caption: 3D representation of (S) and (R) enantiomers.

Pharmacological Implications of Enantiomers

In drug development, isolating a single enantiomer is often a regulatory and clinical necessity.[6] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for undesirable side effects (the distomer). The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis, ensuring that the final API has the correct stereochemistry for optimal safety and efficacy.[7]

Synthesis and Enantiomeric Resolution

While several asymmetric synthesis routes exist, the most common and industrially scalable method to obtain enantiomerically pure amines is the resolution of a racemic mixture. A racemic mixture contains equal amounts of the (S) and (R) enantiomers.

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a process for separating a racemate into its constituent enantiomers.[8] The most prevalent technique for amines involves reacting the racemic base with an enantiomerically pure chiral acid, known as a chiral resolving agent.[6][8] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent system. This solubility difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt precipitates from the solution, leaving the more soluble one behind.[9][10] The desired enantiomer is then recovered by treating the isolated salt with a base to remove the resolving agent.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol: Chiral Resolution of rac-1-(2,4-Dimethylphenyl)ethanamine

This protocol is a representative methodology based on established principles for resolving chiral amines. The optimal choice of resolving agent and solvent often requires empirical screening to maximize yield and enantiomeric excess (e.e.).

Objective: To isolate this compound from its racemic mixture using a chiral resolving agent.

Materials:

-

rac-1-(2,4-Dimethylphenyl)ethanamine

-

Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid)

-

Solvent (e.g., Methanol, Ethanol, or a mixture with water)

-

Aqueous Base (e.g., 2M Sodium Hydroxide)

-

Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Drying Agent (e.g., Anhydrous Magnesium Sulfate)

-

Standard laboratory glassware, filtration apparatus, and rotary evaporator.

Methodology:

-

Salt Formation:

-

Dissolve 1.0 molar equivalent of rac-1-(2,4-dimethylphenyl)ethanamine in a suitable volume of the chosen solvent (e.g., methanol) with gentle heating.

-

In a separate flask, dissolve 0.5-1.0 molar equivalents of the chiral resolving agent (e.g., L-(+)-Tartaric Acid) in the minimum amount of the same hot solvent. The sub-stoichiometric use of the resolving agent is a common strategy to ensure the precipitated salt has high diastereomeric purity.

-

Slowly add the resolving agent solution to the amine solution with continuous stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation should be observed. For optimal crystal growth and purity, avoid rapid cooling.

-

Further cool the mixture in an ice bath for 1-2 hours to maximize the precipitation of the less soluble diastereomeric salt.

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystalline solid by vacuum filtration.

-

Wash the filtered salt with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the salt. At this stage, the diastereomeric and enantiomeric purity can be checked using techniques like NMR or HPLC.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 2M NaOH).

-

Stir the mixture vigorously until all the solid has dissolved and partitioned between the two layers. The base neutralizes the chiral acid, liberating the free amine into the organic layer.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer one or two more times with the organic solvent.

-

-

Purification:

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

-

Comparison of Common Chiral Resolving Agents for Amines

The choice of resolving agent is the most critical variable in a successful resolution. Below is a table of commonly used agents for amines.

| Chiral Resolving Agent | Type | Typical Applications & Notes |

| Tartaric Acid Derivatives | Chiral Diacid | Widely used, commercially available in both enantiomeric forms. Derivatives like Di-p-toluoyl-tartaric acid or dibenzoyl-tartaric acid offer different steric and electronic properties that can improve selectivity.[8][9] |

| Mandelic Acid | Chiral α-Hydroxy Acid | Effective for a range of primary and secondary amines. Available as (R)- and (S)-enantiomers. |

| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | A strong acid that forms highly crystalline salts with many amines, facilitating separation.[8] |

| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Chiral Phosphoric Acid | A sterically demanding reagent that can be highly effective for resolving amines where other agents fail.[6] |

Applications in Research and Drug Development

As a Chiral Auxiliary and Building Block

The primary application of this compound is as a chiral synthon. Its amine group provides a reactive handle for forming amide bonds or for use in reductive amination reactions to introduce the chiral (S)-1-(2,4-dimethylphenyl)ethyl moiety into a target molecule.[11] This strategy is fundamental to building the stereochemically complex frameworks required for modern pharmaceuticals.

As a Chiral Resolving Agent

Once resolved and obtained in its enantiomerically pure form, this compound can itself be used as a chiral resolving agent. As a chiral base, it is effective for the resolution of racemic carboxylic acids, following the same principles of diastereomeric salt formation and separation described previously.[8]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the precise construction of three-dimensional molecular architecture. Its importance is rooted in the fundamental principles of stereochemistry and its direct impact on the efficacy and safety of pharmaceuticals. A thorough understanding of its properties and the methodologies for its chiral resolution is essential for any scientist or researcher working in asymmetric synthesis and drug discovery. The continued application of such well-defined chiral building blocks will undoubtedly fuel the development of next-generation therapeutics.

References

-

This compound, CAS No. 856563-12-7. iChemical. [Link]

-

1-(2,4-dimethylphenyl)ethanamine - Introduction. ChemBK. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Kodama, K., Hayashi, N., Fujita, M., & Hirose, T. Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Publishing. [Link]

-

2-(2,4-dimethylphenyl)ethan-1-amine | CAS 76935-60-9. AMERICAN ELEMENTS. [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

1-(3,4-Dimethylphenyl)ethan-1-amine. PubChem. [Link]

-

Synthesis of N-(2-(4-Methylphenyl)-1,1-dimethylethyl)-2-hydroxy-2-phenyl ethanamine. Mol-Instincts. [Link]

-

This compound. Appretech Scientific Limited. [Link]

-

This compound. BLDpharm. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

1-(2,5-Dimethylphenyl)ethanamine. PubChem. [Link]

- Asymmetric synthesis of phenylisopropylamines.

-

SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. [Link]

-

2-(2,4-Dimethylphenyl)ethanamine hydrochloride. PubChem. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride. PubChem. [Link]

-

1-(2,5-Dimethylphenyl)-2-(oxan-4-yloxy)ethanamine. PubChem. [Link]

-

Ethanamine, N,N-dimethyl-. NIST WebBook. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. R Discovery. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound, CAS No. 856563-12-7 - iChemical [ichemical.com]

- 3. (1S)-1-(2,4-DIMETHYLPHENYL)ETHANAMINE [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Asymmetric Synthesis of (S)-1-(2,4-Dimethylphenyl)ethanamine

Foreword: The Significance of Chiral Amines in Modern Drug Discovery

Enantiomerically pure chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] The specific stereochemistry of these molecules is often critical to their biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. (S)-1-(2,4-Dimethylphenyl)ethanamine is a valuable chiral intermediate, and its synthesis in high enantiomeric purity is a subject of significant interest for researchers and professionals in drug development. This guide provides an in-depth exploration of the scientifically robust and field-proven methodologies for the stereoselective synthesis of this target molecule.

Strategic Approaches to Enantiomeric Purity: A Comparative Analysis

The synthesis of a single enantiomer of a chiral amine can be approached through several distinct strategies. The choice of method is often dictated by factors such as substrate scope, desired enantiomeric excess (ee), scalability, and economic viability. Here, we will dissect three primary and highly effective approaches for the synthesis of this compound.

Table 1: Comparison of Asymmetric Synthesis Strategies

| Strategy | Principle | Key Reagents/Catalysts | Advantages | Disadvantages |

| Asymmetric Reductive Amination | Direct conversion of a prochiral ketone to a chiral amine using a chiral catalyst and a reducing agent.[3] | 1-(2,4-Dimethylphenyl)ethanone, Ammonia source (e.g., NH₄OAc), H₂, Chiral transition metal catalyst (e.g., Ru/C₃-TunePhos).[2] | High atom economy, direct, often high enantioselectivity. | Catalyst cost and sensitivity, optimization of reaction conditions may be required. |

| Enzymatic Kinetic Resolution | Selective acylation or deacylation of one enantiomer in a racemic mixture of the amine, catalyzed by an enzyme. | Racemic 1-(2,4-Dimethylphenyl)ethanamine, Lipase (e.g., Candida antarctica Lipase B), Acylating agent.[4][5] | High enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of the unreacted enantiomer and the acylated product. |

| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral auxiliary to the amine precursor to direct a stereoselective reaction, followed by removal of the auxiliary.[6] | 1-(2,4-Dimethylphenyl)ethanone, Chiral auxiliary (e.g., (R)-tert-butanesulfinamide), Reducing agent.[2] | High diastereoselectivity, predictable stereochemical outcome, auxiliary can often be recovered. | Multi-step process, requires stoichiometric use of the chiral auxiliary. |

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic strategies, the following diagrams illustrate the core transformations.

Figure 1: Asymmetric Reductive Amination Workflow.

Figure 2: Enzymatic Kinetic Resolution Workflow.

Figure 3: Chiral Auxiliary-Mediated Synthesis Workflow.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of this compound. It is imperative that all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified, and that all reagents and solvents are of appropriate purity.

Protocol 1: Asymmetric Reductive Amination

This protocol is adapted from established methods for the asymmetric reductive amination of alkyl aryl ketones.[2]

Step 1: Synthesis of the Imine Intermediate (in situ)

-

To a stirred solution of 1-(2,4-dimethylphenyl)ethanone (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) is added ammonium acetate (5.0 mmol).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

Step 2: Asymmetric Hydrogenation

-

In a separate vessel, the chiral ruthenium catalyst (e.g., Ru/C₃-TunePhos, 0.01 mmol) is prepared according to literature procedures.

-

The solution containing the in situ generated imine is transferred to an autoclave containing the catalyst.

-

The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar).

-

The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for 12-24 hours.

-

Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Enzymatic Kinetic Resolution

This protocol is based on the well-established lipase-catalyzed kinetic resolution of racemic amines.[4][5]

Step 1: Preparation of Racemic 1-(2,4-Dimethylphenyl)ethanamine

-

A racemic mixture of 1-(2,4-dimethylphenyl)ethanamine is prepared via standard reductive amination of 1-(2,4-dimethylphenyl)ethanone using a non-chiral reducing agent (e.g., sodium borohydride) and an ammonia source.

Step 2: Enzymatic Acylation

-

To a solution of racemic 1-(2,4-dimethylphenyl)ethanamine (1.0 mmol) in an organic solvent (e.g., toluene, 10 mL) is added an acylating agent (e.g., ethyl acetate, 1.5 mmol).

-

Immobilized Candida antarctica Lipase B (Novozym 435, e.g., 50 mg) is added to the mixture.

-

The suspension is stirred at a controlled temperature (e.g., 40 °C) and the reaction progress is monitored by chiral HPLC.

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

-

The enzyme is removed by filtration.

-

The filtrate is concentrated, and the unreacted (S)-amine is separated from the (R)-acylated amine by column chromatography or by an acid-base extraction procedure.

Analytical Validation: Determination of Enantiomeric Excess

The determination of the enantiomeric excess (ee) is a critical step to validate the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.[7][8]

Chiral HPLC Method

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is often effective for the separation of chiral amines.[9]

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio may need to be optimized (e.g., 90:10 to 80:20 v/v). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often added to the mobile phase to improve peak shape and resolution.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

Procedure:

-

Prepare a dilute solution of the synthesized amine in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

The two enantiomers will elute at different retention times.

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Conclusion and Future Perspectives

The synthesis of enantiomerically pure this compound can be successfully achieved through various robust methodologies. Asymmetric reductive amination offers a direct and atom-economical route, while enzymatic kinetic resolution provides a green and highly selective alternative. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and desired purity. Further advancements in catalyst design and enzyme engineering will undoubtedly lead to even more efficient and sustainable methods for the production of this and other valuable chiral amines, continuing to fuel innovation in the pharmaceutical and chemical industries.

References

-

García-González, Á., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(12), 5729. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

Ordóñez, M., et al. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 21(1), 1-23. [Link]

-

Hwang, G. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-203. [Link]

-

Al-Qurani, R. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

-

Szewczyk, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(19), 10738. [Link]

-

Fall, M., et al. (2010). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

-

Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. [Link]

-

Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Mathebula, N. P., et al. (2022). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 23(17), e202200259. [Link]

-

García-González, Á., et al. (2025). Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review. ResearchGate. [Link]

-

Forró, E., et al. (2007). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Tetrahedron: Asymmetry, 18(12), 1465-1472. [Link]

-

Żymańczyk-Duda, E., et al. (2017). Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol. ResearchGate. [Link]

-

Wang, Y., et al. (2020). Chiral squaramide‐catalyzed asymmetric dearomative tandem annulation reaction through kinetic resolution of MBH adducts. Chemistry – An Asian Journal, 15(15), 2397-2401. [Link]

-

Mathebula, N. P., et al. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ResearchGate. [Link]

-

Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. International Journal of Molecular Sciences, 25(6), 3388. [Link]

-

Musacchio, A. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(17), 7943-7952. [Link]

-

Silva, F. M. W. G., et al. (2023). Kinetic resolution of racemic amines (±)-1a–d (45 mM) catalyzed using... ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. In NIST Chemistry WebBook. [Link]

-

Gais, H.-J., et al. (1998). Asymmetric synthesis of highly substituted azapolycyclic compounds via 2-alkenyl sulfoximines: potential scaffolds for peptide mimetics. The Journal of Organic Chemistry, 63(16), 5436-5452. [Link]

-

Xie, J.-H., et al. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 54(44), 5586-5589. [Link]

-

Bosch, E., & Jeffries, L. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. In PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. In NIST Chemistry WebBook. [Link]

Sources

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. summit.sfu.ca [summit.sfu.ca]

- 4. (PDF) Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-1-(2,4-Dimethylphenyl)ethanamine (CAS No. 856563-12-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and potential applications of the chiral amine (S)-1-(2,4-dimethylphenyl)ethanamine, registered under CAS number 856563-12-7. As a member of the phenethylamine class, this compound holds significant potential as a chiral building block in asymmetric synthesis and as a scaffold in medicinal chemistry. Due to the limited availability of experimental data in public literature, this guide combines reported physical properties with predicted spectroscopic data and established synthetic methodologies to offer a thorough resource for researchers. The content herein is designed to support further investigation and application of this compound in academic and industrial research settings.

Introduction and Chemical Identity

This compound is a chiral primary amine characterized by a phenethylamine backbone with two methyl substituents on the aromatic ring and a stereocenter at the alpha-carbon. Its enantiomeric purity makes it a valuable asset in the synthesis of complex, stereospecific molecules, a critical requirement in modern drug discovery and development.[1] Chiral amines are integral components of many pharmaceuticals, influencing their efficacy, safety, and pharmacokinetic profiles.[2] They are widely employed as chiral auxiliaries, resolving agents, and key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

The strategic placement of methyl groups on the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, making it an interesting candidate for structure-activity relationship (SAR) studies in medicinal chemistry.

Physicochemical Properties

A summary of the known and predicted physicochemical properties for this compound is presented in Table 1. These properties are essential for designing synthetic protocols, purification procedures, and formulation strategies.

| Property | Value | Source |

| CAS Number | 856563-12-7 | [5] |

| IUPAC Name | (1S)-1-(2,4-dimethylphenyl)ethan-1-amine | |

| Synonyms | Benzenemethanamine, a,2,4-trimethyl-, (aS)- | [1] |

| Molecular Formula | C₁₀H₁₅N | [6] |

| Molecular Weight | 149.24 g/mol | [6] |

| Boiling Point | 232.2 °C at 760 mmHg (Predicted) | [7] |

| Density | 0.937 g/cm³ (Predicted) | [7] |

| Flash Point | 96.3 °C (Predicted) | [7] |

| Vapor Pressure | 0.0597 mmHg at 25°C (Predicted) | [7] |

| Appearance | Colorless to light yellow liquid (Reported) | [8] |

| Purity | 95% (Available from some suppliers) |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (δ) in ppm for this compound in CDCl₃ are as follows:

-

δ 7.0-7.2 (m, 3H): Aromatic protons on the disubstituted phenyl ring.

-

δ 4.1-4.3 (q, 1H): Methine proton (CH) at the chiral center, likely a quartet due to coupling with the adjacent methyl group.

-

δ 2.3 (s, 3H): Methyl protons of one of the methyl groups on the phenyl ring.

-

δ 2.2 (s, 3H): Methyl protons of the second methyl group on the phenyl ring.

-

δ 1.4-1.5 (d, 3H): Methyl protons (CH₃) adjacent to the chiral center, appearing as a doublet due to coupling with the methine proton.

-

δ 1.5-2.0 (br s, 2H): Amine protons (NH₂), which may appear as a broad singlet and are exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (δ) in ppm for this compound in CDCl₃ are as follows:

-

δ 140-145 (C): Quaternary aromatic carbon attached to the ethylamine group.

-

δ 135-140 (C): Quaternary aromatic carbons attached to the methyl groups.

-

δ 125-132 (CH): Aromatic methine carbons.

-

δ 50-55 (CH): Methine carbon of the chiral center.

-

δ 20-25 (CH₃): Carbon of the methyl group attached to the chiral center.

-

δ 18-22 (CH₃): Carbons of the two methyl groups on the phenyl ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum reveals the presence of specific functional groups. Key predicted absorption bands for this compound are:

-

3300-3400 cm⁻¹ (N-H stretch): Characteristic for a primary amine, may appear as a doublet.

-

2850-3000 cm⁻¹ (C-H stretch): Aliphatic and aromatic C-H stretching vibrations.

-

1600-1620 cm⁻¹ (N-H bend): Scissoring vibration of the primary amine.

-

1450-1500 cm⁻¹ (C=C stretch): Aromatic ring vibrations.

-

800-850 cm⁻¹ (C-H bend): Out-of-plane bending for the substituted aromatic ring.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For phenethylamine derivatives, a common fragmentation pathway involves the loss of ammonia (NH₃).[9] The predicted mass spectrum under electron ionization (EI) would likely show:

-

m/z 149: Molecular ion peak [M]⁺.

-

m/z 134: Fragment corresponding to the loss of a methyl group [M-CH₃]⁺.

-

m/z 132: Fragment resulting from the loss of ammonia [M-NH₃]⁺, which can be a significant peak for phenethylamines.[9]

-

m/z 119: Benzylic cleavage leading to the [C₉H₁₁]⁺ ion.

Synthesis Methodology: Asymmetric Reductive Amination

The most direct and widely used method for the synthesis of chiral amines like this compound is the asymmetric reductive amination of the corresponding ketone, 2,4-dimethylacetophenone.[10] This method can be performed using various chiral auxiliaries or chiral catalysts to induce stereoselectivity.

General Protocol for Asymmetric Reductive Amination

This protocol describes a general procedure for the synthesis of chiral amines from ketones.

Step 1: Imine Formation 2,4-Dimethylacetophenone is reacted with a chiral amine (chiral auxiliary) or ammonia in the presence of a catalyst to form a chiral imine or a prochiral imine intermediate.

Step 2: Diastereoselective or Enantioselective Reduction The imine intermediate is then reduced to the desired amine. The stereochemical outcome is directed by the chiral auxiliary or catalyst.

Step 3: Removal of Chiral Auxiliary (if applicable) If a chiral auxiliary is used, it is cleaved from the newly formed chiral amine, often through hydrogenolysis, to yield the final product.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 手性助剂_化学合成_化学和生化试剂-默克生命科学 [sigmaaldrich.cn]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, CAS No. 856563-12-7 - iChemical [ichemical.com]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. chembk.com [chembk.com]

- 9. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. summit.sfu.ca [summit.sfu.ca]

(S)-1-(2,4-Dimethylphenyl)ethanamine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (S)-1-(2,4-Dimethylphenyl)ethanamine

Abstract

This compound is a chiral amine belonging to the phenethylamine class of compounds. While specific research on this particular stereoisomer is limited, its structural architecture strongly suggests it functions as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). This guide provides a comprehensive overview of its putative mechanism of action, grounded in the well-established pharmacology of TAAR1 agonists. We will explore the molecular signaling cascades initiated by TAAR1 activation, its profound modulatory effects on central monoaminergic systems, and the downstream physiological consequences. This document is intended for researchers and drug development professionals, offering detailed experimental protocols to facilitate the investigation of this and similar compounds.

Introduction

This compound is a small molecule whose structure, featuring a phenylethylamine backbone, places it in a class of compounds known to interact with neuromodulatory targets. The primary focus of this guide is its presumed activity as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that has emerged as a significant target for neuropsychiatric and metabolic disorders.[1][2] Unlike classical antipsychotics that directly antagonize dopamine D2 receptors, TAAR1 agonists offer a novel, non-D2 binding mechanism to modulate dopaminergic, serotonergic, and glutamatergic pathways.[1][3] Understanding the precise mechanism of this compound is critical for evaluating its therapeutic potential and advancing the development of next-generation psychotropic agents.

Primary Pharmacological Target: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR activated by endogenous trace amines—such as β-phenethylamine, tyramine, and octopamine—which are present in the brain at concentrations at least 100-fold lower than classical monoamine neurotransmitters.[3][4] TAAR1 is expressed in key brain regions associated with mood, cognition, and reward, including the ventral tegmental area (VTA), dorsal raphe nucleus (DRN), and substantia nigra.[1] Crucially, it is often co-localized with monoamine transporters and dopamine D2 receptors within the same neurons.[1][4] A key feature of TAAR1 is that it is primarily an intracellular receptor, requiring ligands to first cross the cell membrane, often via monoamine transporters, to reach their target.[4]

Molecular Mechanism of Action

The activation of TAAR1 by an agonist like this compound initiates a cascade of intracellular events that collectively modulate neuronal function.

Intracellular Signaling Cascades

TAAR1 is predominantly coupled to the Gαs and Gαq proteins.[2][4]

-

Gαs Pathway: Upon agonist binding, TAAR1 activates adenylyl cyclase, leading to a rapid increase in intracellular cyclic adenosine monophosphate (cAMP).[2][5] This rise in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[5][6]

-

Gαq Pathway: TAAR1 activation can also stimulate the Gαq pathway, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the activation of Protein Kinase C (PKC) and the mobilization of intracellular calcium.[4][6]

These signaling pathways are not mutually exclusive and can lead to complex downstream effects, including the phosphorylation of other kinases like ERK (extracellular signal-regulated kinase), which is implicated in cellular proliferation and differentiation.[5]

Modulation of Monoaminergic Systems

The most significant functional outcome of TAAR1 activation is its ability to fine-tune the activity of dopamine, norepinephrine, and serotonin neurons.[5]

-

Dopamine System: TAAR1 activation has an overall inhibitory effect on the dopamine system.[5] It can reduce the firing rate of dopamine neurons and, through PKA and PKC signaling, induce the phosphorylation and internalization of the dopamine transporter (DAT).[4] This results in a non-competitive inhibition of dopamine reuptake, effectively reducing synaptic dopamine levels.

-

TAAR1-D2 Receptor Heterodimerization: A key aspect of TAAR1's mechanism is its ability to form heterodimers with dopamine D2 receptors.[1] When activated within this complex, TAAR1 alters D2 receptor signaling, effectively dampening its downstream effects without the need for direct receptor blockade.[1][3] This is thought to be a primary contributor to the antipsychotic effects of TAAR1 agonists while avoiding the motor side effects associated with D2 antagonists.[3]

Pharmacological Profile Summary

The table below summarizes the expected pharmacological profile for a compound like this compound, based on data for known TAAR1 agonists. The primary activity is potent agonism at TAAR1, with weaker interactions at the monoamine transporters.

| Target | Parameter | Value (Illustrative) | Description |

| Human TAAR1 | EC₅₀ (cAMP) | 10 - 100 nM | Potency for functional activation of the TAAR1 receptor. |

| Human TAAR1 | Kᵢ | 20 - 200 nM | Binding affinity for the TAAR1 receptor. |

| Human DAT | IC₅₀ (Uptake) | > 1,000 nM | Weak inhibition of dopamine transporter function. |

| Human NET | IC₅₀ (Uptake) | > 1,000 nM | Weak inhibition of norepinephrine transporter function. |

| Human SERT | IC₅₀ (Uptake) | > 1,000 nM | Weak inhibition of serotonin transporter function. |

Experimental Methodologies for Mechanistic Elucidation

To rigorously define the mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a validated framework for this investigation.

Protocol 1: Radioligand Binding Assay for TAAR1

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a known radioligand for binding to the TAAR1 receptor.

Rationale: This assay quantifies the direct physical interaction between the compound and its target receptor. It is a foundational experiment to confirm the primary target and assess binding potency.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human TAAR1.

-

Homogenize the cells in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a BCA assay.[7]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add binding buffer, serial dilutions of this compound (test compound), and a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-EPPTB).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-radioactive TAAR1 agonist or antagonist instead of the test compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[7]

-

-

Separation and Detection:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[7]

-

-

Data Analysis:

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a non-linear regression curve.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. What are Trace amine receptor agonists and how do they work? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. TAAR1 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 6. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

The Indispensable Architect: A Technical Guide to the Role of Chiral Amines in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Mirror Image

In the landscape of modern drug discovery and fine chemical manufacturing, chirality is a paramount consideration. The spatial arrangement of atoms within a molecule can dictate its biological activity, with one enantiomer often being a potent therapeutic while its mirror image may be inactive or even harmful.[1] Consequently, the ability to selectively synthesize a single enantiomer—a practice known as asymmetric synthesis—is not merely an academic exercise but a critical necessity for developing safe and effective pharmaceuticals.[2][3] At the heart of this endeavor lies a remarkably versatile class of molecules: chiral amines. Their structural diversity and varied reactivity have established them as indispensable tools, serving as catalysts, directing groups, and fundamental building blocks.[2]

This guide eschews a conventional, rigid format. Instead, it is structured to reflect the multifaceted nature of chiral amines themselves, offering a narrative that flows from core principles to practical application. We will explore the causality behind experimental choices, delve into the mechanisms that drive stereoselectivity, and provide validated protocols, grounding our discussion in the authoritative literature that shapes the field.

The Four Pillars: The Versatile Roles of Chiral Amines in Synthesis

Chiral amines are the architects of stereocontrol in asymmetric synthesis, primarily through four distinct but often interconnected roles. Understanding these pillars is fundamental to harnessing their full potential.

Pillar I: Chiral Amines as Organocatalysts

The rise of organocatalysis represents a paradigm shift towards more sustainable and "green" chemistry, often avoiding the cost and toxicity associated with heavy metals.[4][5] Chiral amines are central to this field, operating through two primary activation modes.[6]

-

Enamine Catalysis: In this mode, a chiral secondary amine (e.g., proline) reversibly condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[7][8] This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, transforming it into a potent nucleophile that can engage in a variety of α-functionalization reactions with high stereocontrol.[9] The catalyst's chiral scaffold dictates the facial selectivity of the subsequent electrophilic attack.

-

Iminium Ion Catalysis: Here, a chiral secondary amine (e.g., a MacMillan catalyst) reacts with an α,β-unsaturated carbonyl to form an electrophilic iminium ion.[4][6] This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it highly susceptible to attack by nucleophiles in conjugate addition reactions (like Michael or Friedel-Crafts alkylations).[10][11] The steric environment created by the chiral amine catalyst shields one face of the molecule, directing the nucleophile to the other for a highly enantioselective transformation.[4][11]

| Reaction Type | Typical Catalyst | Substrate Class | Enantiomeric Excess (% ee) |

| Aldol Reaction | Proline | Ketones + Aldehydes | >99% |

| Michael Addition | Diarylprolinol Silyl Ether | Enals + Nitroalkanes | 90-99% |

| Diels-Alder | Imidazolidinone (MacMillan) | Enals + Dienes | 80-97% |

| Friedel-Crafts Alkylation | Diarylprolinol Silyl Ether | Enals + Indoles/Pyrroles | 80-99% |

| Table 1: Representative Organocatalytic Reactions Mediated by Chiral Amines.[8][10][11] |

Pillar II: Chiral Amines as Ligands for Transition Metals

The synergy between chiral amines and transition metals is a cornerstone of modern asymmetric catalysis.[12] By coordinating to a metal center (such as iridium, rhodium, or palladium), a chiral amine-derived ligand creates a well-defined, asymmetric environment.[2][13][14] This chiral pocket forces substrates to bind in a specific orientation, leading to highly stereoselective transformations.

The most prominent application is the Asymmetric Hydrogenation (AH) of prochiral imines and enamines to produce chiral amines.[2][13] This method is prized for its high atom economy and is used on an industrial scale, including for the multi-ton production of herbicides like (S)-metolachlor.[2] The success of these reactions is critically dependent on ligand design, with classes like phosphino-oxazolines (PHOX) and N,N-based ligands demonstrating outstanding activity and selectivity.[2][13]

Pillar III: Chiral Amines as Stoichiometric Auxiliaries

Before catalysis became widespread, chiral auxiliaries were the workhorses of asymmetric synthesis. This strategy involves temporarily attaching a chiral amine to an achiral substrate.[15] The powerful stereodirecting influence of the auxiliary then controls the outcome of a subsequent reaction, creating a new stereocenter with high diastereoselectivity.[16][17] Following the reaction, the auxiliary is cleaved and can often be recovered for reuse.

A preeminent example is the use of Ellman's tert-butanesulfinamide.[16] Condensation with an aldehyde or ketone forms an N-sulfinyl imine. The sulfinyl group effectively shields one face of the C=N bond, directing nucleophilic addition or reduction to the opposite face with exceptional predictability and selectivity. This method provides a robust and versatile pathway to a wide array of chiral primary amines.[16]

Pillar IV: Chiral Amines as Building Blocks

The most direct role for a chiral amine is as a chiral building block, or synthon, where the amine itself is incorporated into the final molecular structure.[2][] An estimated 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, making access to enantiomerically pure amines a critical challenge for the pharmaceutical industry.[2] Molecules like (S)-2-amino-3-methylbutane are used as key fragments in the synthesis of drugs targeting physiological processes like insulin release. The availability of a diverse "chiral pool" of amines from both synthetic and natural sources is therefore a major enabler of drug discovery programs.[3][]

The Biocatalytic Revolution: Transaminases in Amine Synthesis

Nature's catalysts, enzymes, offer unparalleled selectivity under mild, aqueous conditions. For chiral amine synthesis, ω-transaminases (ω-TAs) have emerged as a transformative technology.[19][20] These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, generating a chiral amine with, in many cases, perfect enantioselectivity.[21][22]

The reaction proceeds via a "ping-pong" mechanism, utilizing a pyridoxal 5'-phosphate (PLP) cofactor.[22] While powerful, natural ω-TAs can be limited by unfavorable reaction equilibria and a narrow substrate scope.[21][22] However, modern protein engineering and the development of enzymatic cascades have dramatically expanded their utility, enabling the synthesis of sterically bulky chiral amines and driving the reaction to completion.[19][23] This approach won the U.S. Presidential Green Chemistry Challenge Award for its application in the synthesis of the antidiabetic drug sitagliptin, where it increased the overall yield and dramatically reduced waste.[19]

From Theory to Bench: Validated Methodologies

A conceptual understanding must be paired with robust, reproducible protocols. This section details the "how" and explains the "why" behind critical experimental steps.

Protocol 1: Diastereoselective Reduction of an N-tert-Butanesulfinyl Ketimine

This protocol demonstrates the use of Ellman's auxiliary to synthesize a chiral primary amine. The causality is clear: the bulky tert-butanesulfinyl group sterically blocks one face of the imine, forcing the hydride reagent to attack from the less hindered face, thereby ensuring high diastereoselectivity.

Objective: To synthesize an enantiomerically enriched primary amine from a prochiral ketone.

Step-by-Step Methodology:

-

Imine Formation (Self-Validating System):

-

Action: To a solution of the prochiral ketone (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq) in THF (0.5 M), add Ti(OEt)₄ (1.5 eq) dropwise.

-

Rationale: Titanium(IV) ethoxide acts as a Lewis acid to activate the ketone carbonyl and as a dehydrating agent to drive the condensation equilibrium towards the imine product. Using a slight excess of the auxiliary ensures full conversion of the limiting ketone. The reaction is typically heated to reflux and monitored by TLC or LC-MS until ketone consumption is complete.

-

-

Diastereoselective Reduction:

-

Action: Cool the reaction mixture to -78 °C (a dry ice/acetone bath). Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes.

-

Rationale: The low temperature is critical to maximize selectivity by minimizing the kinetic energy of the system, which enhances the influence of subtle steric differences. L-Selectride is a sterically hindered hydride source; its bulkiness amplifies the steric bias imposed by the sulfinyl auxiliary, leading to higher diastereoselectivity compared to less hindered reagents like NaBH₄. The reaction is stirred at low temperature until the imine is consumed.

-

-

Workup and Auxiliary Cleavage:

-

Action: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl. After warming to room temperature and extraction with ethyl acetate, the crude sulfinamide is isolated. This intermediate is then dissolved in methanol, and a solution of HCl in dioxane (e.g., 4M, 2.0 eq) is added.

-

Rationale: The acidic workup hydrolyzes the N-S bond, liberating the desired primary amine as its hydrochloride salt and the protonated sulfinamide auxiliary. The salt form often aids in purification by crystallization.

-

-

Purification and Analysis:

-

Action: The product amine can be purified by crystallization or chromatography. The diastereomeric ratio (d.r.) of the intermediate sulfinamide and the enantiomeric excess (% ee) of the final amine must be determined.

-

Rationale: This final step validates the entire process.

-

Protocol 2: Determination of Enantiomeric Excess (% ee) using a Chiral Derivatizing Agent (CDA)

The success of any asymmetric synthesis is quantified by its enantiomeric excess. While chiral HPLC is a primary method, NMR spectroscopy combined with a Chiral Derivatizing Agent (CDA) provides a powerful and accessible alternative.[24]

Principle: A mixture of enantiomers, which are indistinguishable in a standard NMR spectrum, is reacted with a single enantiomer of a CDA (like Mosher's acid chloride) to form a mixture of diastereomers.[25][26] These diastereomers have different physical properties and, crucially, will exhibit distinct, resolvable signals in the NMR spectrum. The integration ratio of these signals directly corresponds to the enantiomeric ratio of the original amine.

Step-by-Step Methodology:

-

Derivatization Reaction (Self-Validating System):

-

Action: Dissolve the chiral amine product (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a tertiary amine base (e.g., triethylamine, 1.5 eq) followed by the CDA (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, 1.1 eq).

-

Rationale: The reaction must proceed to 100% completion to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio. A slight excess of the CDA and the presence of a base to scavenge the HCl byproduct ensures the reaction goes to completion. There should be no kinetic resolution, meaning both enantiomers must react at the same rate.

-

-

NMR Acquisition:

-

Action: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F, if applicable, as with Mosher's acid) NMR spectrum.

-

Rationale: Good spectral resolution is key. The goal is to find at least one pair of signals corresponding to the two diastereomers that are baseline-resolved. The CF₃ group in Mosher's acid derivatives provides a clean singlet in the ¹⁹F NMR spectrum, often with excellent separation for the two diastereomers, making it a preferred method.

-

-

Data Analysis:

-

Action: Carefully integrate the pair of well-resolved signals corresponding to the major (I_major) and minor (I_minor) diastereomers.

-

Rationale: The enantiomeric excess is calculated using the formula: % ee = [(I_major - I_minor) / (I_major + I_minor)] * 100 This calculation provides the quantitative measure of the synthesis's success.

-

Future Outlook: The Evolving Role of Chiral Amines

The field of asymmetric synthesis is dynamic. The future will likely see an even greater integration of these foundational pillars with emerging technologies. The application of flow chemistry to reactions involving chiral amines promises enhanced safety, scalability, and reproducibility.[27] The development of dual-catalytic systems, where an organocatalyst and a metal catalyst work in concert, is opening new avenues for complex transformations.[5] And in biocatalysis, the discovery and engineering of novel enzymes like imine reductases and the design of sophisticated multi-enzyme cascades will continue to push the boundaries of what is possible, enabling the synthesis of ever more complex chiral amines from simple, inexpensive starting materials.[23][28] Chiral amines, in all their multifaceted roles, will undoubtedly remain central architects in the ongoing quest for stereochemical precision.

References

-

Pérez, A., Etayo, P., & Vidal-Ferran, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

-

France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

-

Pérez, A., Etayo, P., & Vidal-Ferran, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. Available at: [Link]

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. Available at: [Link]

-

Wu, S., Li, Z., Liu, Y., & Wang, Y. (2023). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI. Available at: [Link]

-

Xu, L., Liu, Y., Chen, J., & Feng, X. (2021). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI. Available at: [Link]

-

Hansen, J. H., & Zeeshan, M. (2014). Recent Advances in Asymmetric Enamine Catalysis. Bentham Science. Available at: [Link]

-

Gotor-Fernández, V., & Gotor, V. (2021). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at: [Link]

-

Contente, M. L., & Molinari, F. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. Available at: [Link]

-

Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available at: [Link]

-

Wang, L., & Li, P. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Transaminases for chiral amine synthesis. ResearchGate. Available at: [Link]

-

ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. Available at: [Link]

-

Al-Zoubi, R. M. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Chiral Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

ResearchGate. (2025). Asymmetric catalysis with chiral primary amine-based organocatalysts. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. ResearchGate. Available at: [Link]

-

Jackson, R. F. W., et al. (2007). Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Examples of chiral amines in the pharmaceutical industry. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Organocatalysis. Wikipedia. Available at: [Link]

-

ResearchGate. (2025). Design of Chiral Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]

-

Maruoka, K. (2018). Organocatalysis: Stereoselective Reactions and Applications in Organic Synthesis. DOKUMEN.PUB. Available at: [Link]

-

Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Available at: [Link]

-